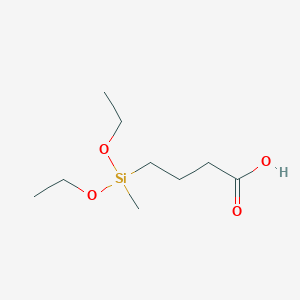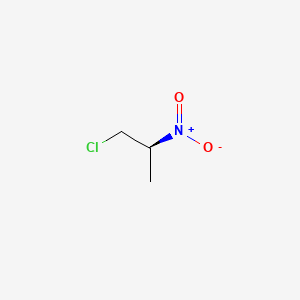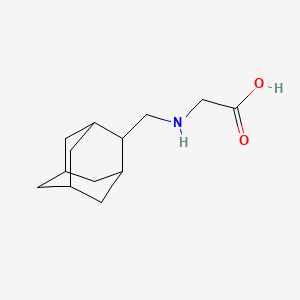
Benzonitrile, 3-((pentylamino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Pentylamino)methyl)benzonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a pentylamino group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pentylamino)methyl)benzonitrile typically involves the reaction of benzonitrile with pentylamine in the presence of a suitable catalyst. One common method is to use a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 3-((Pentylamino)methyl)benzonitrile may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as ionic liquids as solvents, can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
3-((Pentylamino)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
3-((Pentylamino)methyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((Pentylamino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
類似化合物との比較
Similar Compounds
Benzonitrile: The parent compound, with a simpler structure and different reactivity.
3-((Methylamino)methyl)benzonitrile: A similar compound with a methylamino group instead of a pentylamino group.
3-((Ethylamino)methyl)benzonitrile: Another similar compound with an ethylamino group.
Uniqueness
3-((Pentylamino)methyl)benzonitrile is unique due to the presence of the pentylamino group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
90390-01-5 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC名 |
3-[(pentylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-2-3-4-8-15-11-13-7-5-6-12(9-13)10-14/h5-7,9,15H,2-4,8,11H2,1H3 |
InChIキー |
GQJSKTVYAFBAQS-UHFFFAOYSA-N |
正規SMILES |
CCCCCNCC1=CC(=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
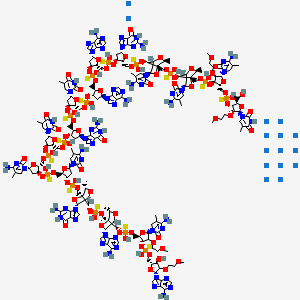
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
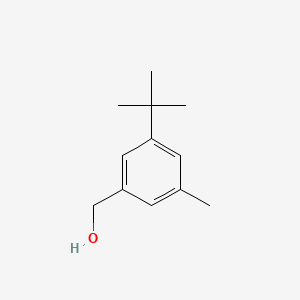
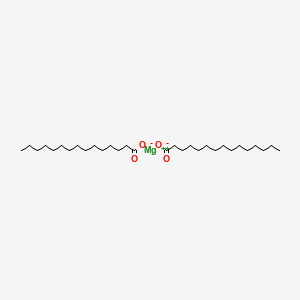
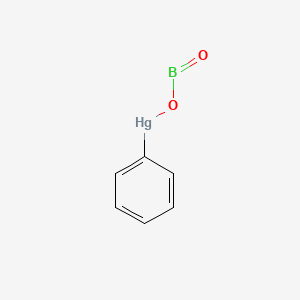
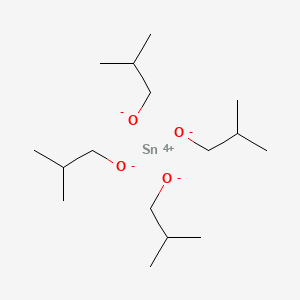
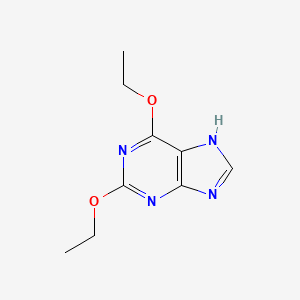
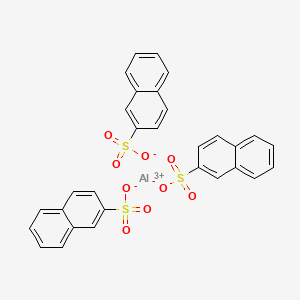
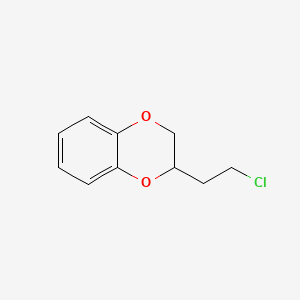
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)
